

Technical Support Center: Drying and Purifying SHELLSOL® for Sensitive Experiments

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Compound of Interest

Compound Name: SHELLSOL

Cat. No.: B1174059

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Welcome to the technical support center for **SHELLSOL®** solvents. This resource is designed for researchers, scientists, and drug development professionals who require ultra-pure, dry **SHELLSOL®** for sensitive experimental applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the drying and purification of these aliphatic hydrocarbon solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common impurities in **SHELLSOL®** that can affect sensitive experiments?

A1: **SHELLSOL®** products are high-purity aliphatic hydrocarbon solvents, but for highly sensitive applications, trace impurities can be a concern.[\[1\]](#)[\[2\]](#) These may include:

- Water: Moisture can interfere with water-sensitive reactions, such as Grignard reactions, and can affect analytical techniques like HPLC and GC.[\[3\]](#)[\[4\]](#)
- Aromatic Compounds: While de-aromatized grades like **ShellSol™ D60** have very low aromatic content, trace amounts of benzene and other aromatics might be present and can interfere with UV-sensitive applications.[\[1\]](#)[\[2\]](#)
- Olefins (Unsaturated Hydrocarbons): These can be reactive and may interfere with certain catalytic processes or polymerization reactions.

- Sulfur Compounds: Present in trace amounts, sulfur can poison catalysts.
- Non-volatile Residues: Evaporation of the solvent can leave behind non-volatile matter that may interfere with analyses.

Q2: My sensitive reaction requires anhydrous **SHELLSOL®**. How can I effectively remove trace water?

A2: For achieving anhydrous conditions, using molecular sieves is a highly effective and safe method.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Recommended Method: Use 3Å or 4Å molecular sieves. 3Å sieves are generally preferred for drying solvents as their pore size is ideal for adsorbing water molecules while excluding most solvent molecules.[\[5\]](#)[\[6\]](#)
- Protocol:
 - Activate the Molecular Sieves: Before use, activate the molecular sieves by heating them in a laboratory oven at 250-300°C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen to remove any adsorbed water.[\[6\]](#)[\[7\]](#) Cool them in a desiccator.
 - Drying Process: Add the activated molecular sieves (approximately 5-10% of the solvent volume) to the **SHELLSOL®** in a dry, inert-atmosphere flask.
 - Equilibration: Allow the solvent to stand over the molecular sieves for at least 24 hours. Occasional gentle swirling can improve the drying efficiency.[\[6\]](#)
 - Storage: Store the dried solvent over the molecular sieves in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent re-absorption of atmospheric moisture.

Q3: After drying with molecular sieves, my Karl Fischer titration still indicates a high water content. What could be the issue?

A3: This can be due to several factors:

- Inactive Molecular Sieves: The molecular sieves may not have been properly activated or have become saturated with water from the atmosphere before use. Ensure they are freshly activated before each use.
- Insufficient Contact Time: The solvent may not have been in contact with the molecular sieves long enough for complete water removal.^[6] Allow for a longer equilibration time, especially for larger volumes.
- Incorrect Sieve Type: While 4Å sieves can be used, 3Å sieves are more selective for water and generally more effective for drying solvents.^[5]
- Contamination: The glassware used for storage or the titration process itself might be contaminated with moisture. Ensure all apparatus is thoroughly dried.
- Karl Fischer Titration Technique: For hydrocarbon solvents, ensuring proper sample dissolution in the Karl Fischer reagent is crucial for accurate results.^{[8][9]} Using a co-solvent like toluene or a specialized KF solvent for oils may be necessary.^[9]

Q4: How can I remove trace aromatic impurities from **SHELLSOL®** for a UV-sensitive application?

A4: For applications requiring very low aromatic content, a multi-step purification process involving adsorption and distillation is recommended.

- Adsorption: Activated carbon or silica gel can be used to adsorb aromatic impurities. Pass the **SHELLSOL®** through a column packed with activated carbon or silica gel. The non-polar **SHELLSOL®** will pass through, while the more polarizable aromatic compounds will be retained.
- Fractional Distillation: After pre-treatment with an adsorbent, fractional distillation can be used to separate the aliphatic hydrocarbons from any remaining impurities with different boiling points. Since **SHELLSOL®** products have a narrow boiling range, this can be effective in removing impurities that have significantly different volatilities.

Q5: I am observing ghost peaks in my GC analysis when using **SHELLSOL®** as a solvent. What is the likely cause and how can I fix it?

A5: Ghost peaks in GC can originate from several sources:

- Solvent Impurities: Even high-purity solvents can contain trace impurities that become concentrated during sample preparation.[10] Purifying the **SHELLSOL®** by distillation before use can help eliminate these contaminants.
- Contaminated Syringe or Inlet Liner: The GC syringe or the inlet liner can be a source of contamination.[11] Ensure they are thoroughly cleaned or replaced.
- Column Bleed: Operating the GC column above its maximum temperature can cause the stationary phase to degrade and elute, resulting in a rising baseline and ghost peaks.[11]
- Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as ghost peaks.[11] Use high-purity gas and appropriate gas purifiers.

Quantitative Data Summary

The following tables summarize typical properties of various **SHELLSOL®** grades based on their technical datasheets. These values can help in selecting the appropriate grade and understanding the starting point for purification.

Table 1: Typical Physical and Chemical Properties of Select **SHELLSOL®** Grades

Property	ShellSol™ D60[1]	ShellSol™ D100S	ShellSol™ TD[2]	ShellSol™ D70	ShellSol™ T
Boiling Range (°C)	-	234 - 259	174 - 187	203 - 237	-
Flash Point (°C)	-	-	46	78	61
Density @ 15°C (kg/L)	-	0.803	-	0.796	-
Water Content (%) m/m)	-	< 0.005	-	< 0.005	-
Aromatics Content (mg/kg)	Low	Low	50	< 200	100
Benzene Content (mg/kg)	Low	-	< 3	< 3	< 3
Sulfur Content (mg/kg)	Low	Low	-	< 0.5	< 0.5

Table 2: Efficiency of Common Drying Agents for Hydrocarbon Solvents

Drying Agent	Typical Residual Water Content (ppm)	Speed	Capacity	Notes
3Å Molecular Sieves	< 10 ^[4]	Slow to Medium	High	Requires activation. Ideal for achieving very low water content. ^{[5][6]}
4Å Molecular Sieves	< 10 ^[4]	Slow to Medium	High	Requires activation. May co-adsorb some small solvent molecules. ^[5]
Anhydrous Sodium Sulfate	10-50	Slow	High	Good for pre-drying. Less efficient for achieving very low water levels.
Anhydrous Calcium Chloride	50-100	Medium	High	Can form adducts with some organic compounds. Not recommended for highly sensitive applications. ^{[12][13]}
Activated Alumina	< 10 ^[4]	Fast	Medium	Can be used in a column for continuous drying. ^[14]

Note: The efficiency of drying agents can vary depending on the specific solvent, initial water content, and experimental conditions.

Experimental Protocols

Protocol 1: Drying SHELLSOL® with Activated Molecular Sieves

Objective: To reduce the water content of **SHELLSOL®** to below 10 ppm for use in water-sensitive reactions.

Materials:

- **SHELLSOL®** solvent
- 3Å or 4Å molecular sieves
- Laboratory oven
- Schlenk flask or other suitable dry glassware with a septum
- Desiccator
- Inert gas supply (Nitrogen or Argon)

Procedure:

- Activation of Molecular Sieves: Place the required amount of molecular sieves in a clean, dry beaker and heat in an oven at 250-300°C for at least 3 hours. For best results, heat under vacuum.
- Cooling: Transfer the hot molecular sieves to a desiccator and allow them to cool to room temperature under a dry atmosphere.
- Solvent Preparation: Flame-dry a Schlenk flask under vacuum and backfill with an inert gas.
- Drying: Quickly transfer the cooled, activated molecular sieves to the Schlenk flask. Add the **SHELLSOL®** to the flask via a cannula or a dry syringe. The recommended ratio is 5-10% (w/v) of molecular sieves to solvent.

- Equilibration: Seal the flask and allow it to stand for at least 24 hours at room temperature. For faster drying, the mixture can be gently agitated.
- Dispensing: The dry solvent can be withdrawn from the flask using a dry syringe or cannula as needed. Keep the flask under a positive pressure of inert gas.
- Verification (Optional): The water content can be verified using Karl Fischer titration.

Protocol 2: Purification of SHELLSOL® by Distillation

Objective: To remove non-volatile impurities and potentially some volatile impurities with different boiling points.

Materials:

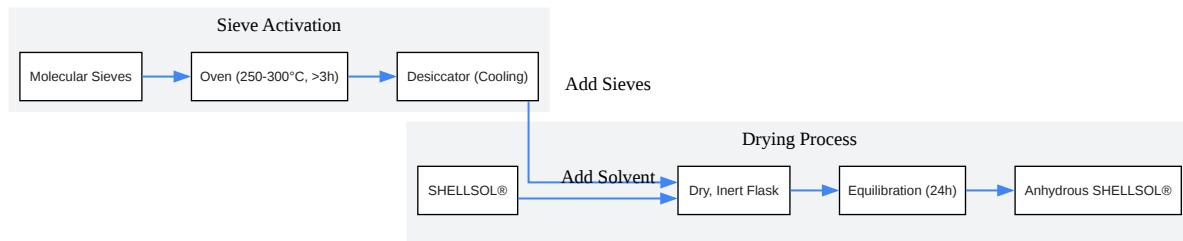
- SHELLSOL® solvent
- Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
- Heating mantle
- Boiling chips or magnetic stirrer
- Dry glassware

Procedure:

- Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is clean and dry.
- Solvent Charging: Fill the round-bottom flask to no more than two-thirds of its volume with the SHELLSOL® to be purified. Add a few boiling chips or a magnetic stir bar.
- Distillation: Gently heat the flask using a heating mantle. The distillation rate should be slow and steady (1-2 drops per second).
- Fraction Collection:
 - Foreshot: Discard the first 5-10% of the distillate, as it may contain more volatile impurities.

- Main Fraction: Collect the fraction that distills within the specified boiling range of the **SHELLSOL®** grade.
- Residue: Do not distill to dryness. Leave a small amount of liquid in the distillation flask to avoid the concentration of potentially explosive peroxides (if present).
- Storage: Store the purified **SHELLSOL®** in a clean, dry, tightly sealed container, preferably under an inert atmosphere.

Visualizations



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Caption: Workflow for drying **SHELLSOL®** using molecular sieves.



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Caption: Workflow for purifying **SHELLSOL®** via distillation.

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